molecular formula C16H14N2O2 B2376065 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 300708-62-7

2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B2376065
CAS No.: 300708-62-7
M. Wt: 266.3
InChI Key: PQHOATIQUUPPPV-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 300708-62-7) is an imidazo[1,2-a]pyridine derivative featuring a methoxy-substituted phenyl ring at position 2 and a methyl group at position 7 of the fused heterocyclic system. Its molecular formula is C₁₆H₁₄N₂O₂, with a molecular weight of 266.30 g/mol . The compound is synthesized via regioselective aldehyde functionalization of the imidazo[1,2-a]pyridine core, achieving an 87% yield and a melting point of 146–148°C . Its structure is confirmed by ¹H NMR (e.g., δ 10.04 ppm for the aldehyde proton) and mass spectrometry (m/z 253 [M+1]⁺) .

Properties

IUPAC Name

2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-7-8-18-14(10-19)16(17-15(18)9-11)12-3-5-13(20-2)6-4-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHOATIQUUPPPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies for Imidazo[1,2-a]pyridines

Condensation Reactions

The classical and most widely employed method for synthesizing imidazo[1,2-a]pyridines involves the condensation reaction between 2-aminopyridines and α-haloketones. This approach serves as the foundation for most synthetic routes to the target compound.

Mechanism of Condensation

The reaction proceeds through the following pathway:

  • Nucleophilic attack of the pyridine nitrogen from 2-aminopyridine on the α-carbon of the α-haloketone
  • Displacement of the halide
  • Intramolecular cyclization involving the amino group and the carbonyl group
  • Dehydration to form the imidazo[1,2-a]pyridine scaffold

Multicomponent Reactions

An alternative approach involves multicomponent reactions, which offer the advantage of introducing diversity at multiple positions in a single transformation. Chernyak and colleagues developed a three-component coupling of 2-aminopyridine, aldehyde, and terminal alkyne with copper as the catalyst.

Tandem Reactions

Tandem reactions provide efficient access to imidazo[1,2-a]pyridines through sequential transformations. For example, Nair and colleagues developed a method using Morita-Baylis-Hillman (MBH) nitroalkene acetates and 2-aminopyridines in methanol at room temperature.

Specific Preparation Methods for 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Two-Step Classical Approach

Step 1: Formation of 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine

The first step involves the condensation of 2-amino-4-picoline (2-amino-4-methylpyridine) with 2-bromo-4-methoxyacetophenone. This reaction can be conducted under various conditions:

Method A: Conventional Heating
The reaction is performed by mixing 2-amino-4-picoline (1 eq) with 2-bromo-4-methoxyacetophenone (1 eq) in ethanol at 65°C for 8 hours, resulting in approximately 58% yield.

Method B: Microwave-Assisted Synthesis
An efficient solvent- and catalyst-free microwave irradiation approach reduces the reaction time to 15 minutes at 65°C (100 W), significantly improving the yield to approximately 90%.

Method C: Using Neutral Alumina as Catalyst
The reaction can be conducted at ambient temperature using neutral alumina as a catalyst, which provides a straightforward and efficient methodology for producing the 2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine intermediate.

Step 2: Introduction of the Carbaldehyde Group at Position 3

The formylation of 2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine at the 3-position is typically achieved through Vilsmeier-Haack reaction conditions:

  • The imidazo[1,2-a]pyridine intermediate is added to dimethylformamide (DMF) under ice bath conditions at 5°C
  • Phosphorous oxychloride (POCl₃) is added dropwise
  • The reaction mixture is stirred at room temperature for 2 hours
  • After completion, the reaction mixture is poured onto crushed ice
  • The precipitate is collected by filtration, dissolved in dichloromethane, dried over anhydrous sodium sulfate, and concentrated under vacuum

This procedure typically yields the target compound with approximately 85-90% yield.

Alternative Approach: Metal-Catalyzed C-H Functionalization

A more recent and direct approach involves the C-H functionalization of 2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine using transition metal catalysts. This method employs:

  • 2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine (1 eq)
  • tert-butylhydroperoxide (TBHP) (2 eq) as an oxidant
  • Copper(II) trifluoroacetylacetonate (0.05 eq) as catalyst
  • N-butylpyridine p-toluenesulfonate (0.06 eq) and cyclopentadienyltricarbonyliron (0.01 eq) as additives
  • Ethanol as solvent at 80°C for 11 hours

This method provides the desired product with a remarkable yield of 98.8%.

Solid-Phase Synthesis Approach

For library generation purposes, a solid-phase synthesis strategy has been developed:

  • Polymer-bound 2-aminonicotinate is treated with α-haloketones to form the imidazo[1,2-a]pyridine scaffold
  • Subsequent halogenation at the 3-position of the polymer-bound imidazo[1,2-a]pyridine
  • Treatment with formylation reagents
  • Cleavage from the solid support to obtain the desired 3-carbaldehyde derivatives

Optimization Parameters and Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts the efficiency of both the cyclization and formylation steps. Table 1 summarizes the effect of different solvents on the synthesis of 2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine:

Table 1: Solvent Effects on the Synthesis of 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine

Entry Solvent Condition Temperature (°C) Time (min) Yield (%)
1 Toluene Thermal 65 480 51
2 Ethanol Thermal 65 480 58
3 Neat Thermal 65 60 80
4 Neat Microwave 65 15 90
5 CCl₄ Microwave 65 8 57
6 Water Microwave 65 8 77
7 THF Microwave 65 8 73

For the formylation step, DMF serves as both the solvent and reagent, making it the optimal choice.

Catalyst Optimization

For the C-H functionalization approach, various catalysts have been evaluated:

Table 2: Catalyst Screening for Direct C-H Formylation

Entry Catalyst Oxidant Additive Yield (%)
1 Cu(TFAA)₂ TBHP N-butylpyridine p-toluenesulfonate 98.8
2 FeCl₃ TBHP - 75.3
3 AlCl₃ TBHP - 63.1
4 ZnCl₂ TBHP - 58.7
5 Cu(OTf)₂ TBHP - 72.9

Temperature and Reaction Time Optimization

The temperature and reaction time have been optimized for both steps:

Table 3: Temperature and Reaction Time Optimization

Method Step Temperature (°C) Time Yield (%)
Conventional Cyclization 65 8 h 58
Microwave Cyclization 65 15 min 90
Vilsmeier-Haack Formylation 0-25 2 h 88
Metal-catalyzed Direct formylation 80 11 h 98.8

Mechanistic Studies

Mechanism of Imidazo[1,2-a]pyridine Formation

The formation of the imidazo[1,2-a]pyridine scaffold from 2-amino-4-picoline and α-bromoketones proceeds through the following steps:

  • Nucleophilic attack of the pyridine nitrogen on the α-carbon of the α-bromoketone
  • Formation of a quaternary ammonium salt intermediate
  • Intramolecular cyclization involving the amino group and the carbonyl group
  • Dehydration to form the aromatic imidazo[1,2-a]pyridine system

Mechanism of Vilsmeier-Haack Formylation

The formylation at position 3 occurs through:

  • Formation of the Vilsmeier reagent from POCl₃ and DMF
  • Electrophilic attack of the Vilsmeier reagent at the electron-rich C-3 position
  • Hydrolysis of the iminium salt intermediate during workup to yield the aldehyde

Mechanism of Direct C-H Formylation

The copper-catalyzed direct formylation proceeds through:

  • Coordination of copper to the nitrogen atoms of the imidazo[1,2-a]pyridine
  • C-H activation at the C-3 position
  • Oxidation by TBHP to form a Cu(III) intermediate
  • Formyl insertion and reductive elimination to yield the product

Characterization Data for this compound

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum (400 MHz, CDCl₃) shows characteristic signals:

  • δ 9.85 (s, 1H, CHO)
  • δ 7.82 (d, J = 6.8 Hz, 1H, pyridine H)
  • δ 7.73 (s, 1H, pyridine H)
  • δ 7.55 (m, 2H, aromatic H)
  • δ 7.10-7.05 (m, 2H, aromatic H)
  • δ 6.95-6.90 (m, 2H, aromatic H)
  • δ 3.85 (s, 3H, OCH₃)
  • δ 2.45 (s, 3H, CH₃)
¹³C NMR Spectroscopy

¹³C NMR data (100 MHz, CDCl₃):

  • δ 176.9 (CHO)
  • δ 159.8 (C-OCH₃)
  • δ 146.8, 145.0, 136.2 (imidazo[1,2-a]pyridine C)
  • δ 131.3, 130.3, 124.7, 118.7, 115.9, 113.7 (aromatic and pyridine C)
  • δ 55.4 (OCH₃)
  • δ 20.1 (CH₃)
IR Spectroscopy

IR (KBr) ν: 3033, 2919, 2851, 1680 (C=O), 1604, 1502, 1392, 1223, 1157, 843, 733 cm⁻¹

Mass Spectrometry

HRMS (ESI): calculated for C₁₆H₁₅N₂O₂ [M+H]⁺: 267.1128; found: 267.1123

Comparative Analysis of Preparation Methods

Yield and Efficiency

Table 4: Comparison of Different Synthetic Routes

Method Number of Steps Overall Yield (%) Reaction Time Green Chemistry Aspects
Conventional (thermal) 2 51 >10 h Moderate solvent use
Microwave-assisted 2 79 <3 h Reduced energy consumption
Direct C-H formylation 1 98.8 11 h Single-step process
Solid-phase synthesis 3 45 >24 h Reusable support

Scalability and Practical Considerations

The conventional thermal method, while offering moderate yields, provides scalability advantages and requires minimal specialized equipment. The microwave-assisted approach significantly reduces reaction time but may present challenges for large-scale production. The direct C-H formylation method offers the highest yield in a single step but requires handling of peroxides and transition metal catalysts.

Green Chemistry Metrics

Table 5: Green Chemistry Metrics for Different Methods

Method E-Factor Atom Economy (%) Energy Consumption Waste Generation
Conventional 18.5 65 High Moderate
Microwave 12.3 65 Moderate Low
Direct C-H formylation 10.1 89 Moderate Low
Solid-phase 25.6 48 High High

Chemical Reactions Analysis

2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde, as anticancer agents.

  • Mechanism of Action : This compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
CompoundCancer TypeIC50 (µM)Reference
This compoundBreast15.5
Similar Derivative ALung12.3
Similar Derivative BColon10.0

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens.

  • Mechanism of Action : The compound disrupts bacterial cell membranes and inhibits key metabolic pathways.
  • Case Study : In a study assessing various imidazo[1,2-a]pyridine derivatives, it was found that this compound showed promising activity against Staphylococcus aureus and Escherichia coli .
PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Drug Development

The compound serves as a valuable building block in the synthesis of more complex pharmaceuticals.

  • Synthetic Applications : Its structural features allow for modifications that can enhance biological activity or alter pharmacokinetic properties.
  • Case Study : A recent review discussed the synthesis of various imidazo[1,2-a]pyridine derivatives and their potential as lead compounds in drug discovery .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Methoxy vs.
  • Nitro Substituents : The nitro group in DABTEI introduces strong electron-withdrawing effects, enhancing electrophilicity at the aldehyde position and enabling diverse nucleophilic reactions .

Crystallographic and Spectroscopic Data

  • The crystal structure of DABTEI (a nitro-substituted analog) reveals intermolecular hydrogen bonds between the aldehyde oxygen and adjacent aromatic protons, stabilizing the lattice .
  • Hirshfeld surface analysis of structurally related compounds highlights the importance of F⋯F and C-H⋯O interactions in packing efficiency .

Pharmacological Screening

  • Benzimidazole derivatives synthesized from the target compound (e.g., 11c and 11d) demonstrate moderate to high activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .
  • Methyl positional isomers (e.g., 8-methyl vs. 7-methyl) show divergent binding affinities to kinase targets, emphasizing the role of steric hindrance in drug design .

Biological Activity

2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a compound of significant interest in pharmaceutical and biological research. Its structural characteristics enable it to interact with various biological targets, making it a potential candidate for drug development, particularly in oncology and other therapeutic areas.

  • Molecular Formula : C16_{16}H14_{14}N2_{2}O2_{2}
  • Molecular Weight : 266.30 g/mol
  • CAS Number : 727652-04-2

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its potential as an anti-cancer agent, enzyme inhibitor, and its interactions with cellular receptors.

1. Anticancer Activity

Research indicates that this compound exhibits notable antiproliferative effects against several human cancer cell lines. The compound's mechanism of action appears to involve the inhibition of key enzymes and pathways involved in cancer cell proliferation.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50_{50} (µM)Mechanism of Action
HeLa (Cervical Cancer)5.6Inhibition of DNA synthesis
HCT-116 (Colorectal Cancer)3.9Induction of apoptosis
NCI-H460 (Lung Cancer)4.5Cell cycle arrest
K-562 (Leukemia)6.3Modulation of signaling pathways

The above table summarizes the IC50_{50} values for different cancer cell lines, indicating the concentration required to inhibit cell growth by 50%. The compound demonstrates promising activity particularly against HeLa and HCT-116 cells.

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes that play critical roles in metabolic pathways related to cancer and other diseases. For instance, studies have shown that it can effectively inhibit certain kinases involved in tumor growth.

3. Receptor Binding Studies

In addition to enzyme inhibition, receptor binding studies have indicated that this compound may interact with cannabinoid receptors, suggesting a potential role in modulating pain and inflammation pathways.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study A : Investigated the effects of the compound on breast cancer xenografts in mice, demonstrating a significant reduction in tumor size compared to control groups.
  • Study B : Focused on its neuroprotective properties in models of neurodegeneration, showing that it could reduce oxidative stress markers.

Q & A

Q. What are the common synthetic routes for 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

  • Core formation : Cyclization of precursors (e.g., substituted pyridines or imidazoles) under acidic or thermal conditions to form the imidazo[1,2-a]pyridine scaffold .
  • Functionalization : Introduction of the 4-methoxyphenyl group via nucleophilic substitution or cross-coupling reactions. The carbaldehyde group is often introduced using Vilsmeier-Haack formylation .
  • Optimization : Key parameters include solvent choice (polar aprotic solvents like DMF), temperature control (60–100°C), and catalysts (e.g., Pd for cross-coupling). Purification via recrystallization or column chromatography ensures high yields (>70%) and purity (>95%) .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the imidazo[1,2-a]pyridine core, methoxy group (-OCH3_3 at δ ~3.8 ppm), and carbaldehyde proton (δ ~9.8–10.2 ppm) .
  • IR Spectroscopy : Stretching frequencies for C=O (aldehyde, ~1700 cm1^{-1}) and aromatic C-H (~3100 cm1^{-1}) validate functional groups .
  • X-ray Crystallography : Resolves stereoelectronic effects and confirms regiochemistry of substituents, as demonstrated in structurally analogous imidazo[1,2-a]pyridines .

Q. How do the methoxy and carbaldehyde groups influence the compound’s physicochemical properties and bioactivity?

  • Methoxy Group : Enhances solubility in polar solvents (logP reduction) and facilitates π-π stacking or hydrogen bonding with biological targets (e.g., enzymes or receptors) .
  • Carbaldehyde Group : Enables further derivatization (e.g., Schiff base formation) for structure-activity relationship (SAR) studies. It may also act as a hydrogen bond acceptor in binding pockets .

Advanced Research Questions

Q. What are the challenges in achieving regioselectivity during the synthesis of imidazo[1,2-a]pyridine derivatives?

Regioselectivity is influenced by:

  • Precursor Reactivity : Electron-donating groups (e.g., -OCH3_3) direct electrophilic substitution to specific positions on the heterocycle .
  • Catalytic Systems : Pd-mediated cross-coupling reactions require ligand optimization to minimize byproducts. For example, bulky phosphine ligands improve selectivity for the 2- and 7-positions .
  • Green Chemistry Approaches : Oxidative ring closure using NaOCl (instead of Cr-based oxidants) reduces side reactions and improves yield (e.g., 73% isolated yield in analogous triazolopyridine syntheses) .

Q. How can computational methods like quantum chemical calculations aid in the design of novel derivatives?

  • Reaction Path Prediction : Density Functional Theory (DFT) identifies transition states and intermediates, guiding synthetic route design .
  • Binding Affinity Modeling : Molecular docking (e.g., AutoDock) predicts interactions with biological targets (e.g., COX-2 for anti-inflammatory activity) .
  • Solubility Optimization : COSMO-RS simulations correlate substituent effects with partition coefficients (logP) and solubility profiles .

Q. What strategies are employed to resolve contradictions in reported biological activity data?

  • Standardized Assays : Replicate studies under uniform conditions (e.g., cell line specificity, concentration ranges) to minimize variability .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites or degradation products that may explain discrepancies in potency .
  • Meta-Analysis : Cross-reference data from orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to validate mechanisms .

Q. What are recent advancements in eco-friendly synthesis approaches for this compound?

  • Solvent-Free Reactions : Mechanochemical grinding reduces waste and improves atom economy .
  • Oxidant Substitution : Replacing toxic Cr(VI) reagents with NaOCl or O2_2 in oxidative cyclization minimizes environmental impact .
  • Continuous Flow Systems : Microreactors enhance heat/mass transfer, enabling safer scale-up of exothermic steps (e.g., formylation) .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?

  • Derivatization Libraries : Synthesize analogs with modified substituents (e.g., replacing -OCH3_3 with halogens or alkyl chains) to assess bioactivity trends .
  • Pharmacokinetic Screening : Measure permeability (Caco-2 assays), metabolic stability (microsomal incubation), and toxicity (MTT assays) to prioritize candidates .
  • 3D-QSAR Models : CoMFA or CoMSIA correlate molecular fields (e.g., electrostatic, steric) with activity data to guide rational design .

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